molecular formula C14H14N2O2 B11497367 N-[1-(4-hydroxyphenyl)ethyl]pyridine-3-carboxamide

N-[1-(4-hydroxyphenyl)ethyl]pyridine-3-carboxamide

Cat. No.: B11497367
M. Wt: 242.27 g/mol
InChI Key: PEHOGPOHBDJGKN-UHFFFAOYSA-N
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Description

N-[1-(4-hydroxyphenyl)ethyl]pyridine-3-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a pyridine ring substituted with a carboxamide group and a hydroxyphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-hydroxyphenyl)ethyl]pyridine-3-carboxamide typically involves the reaction of 4-hydroxyacetophenone with pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-hydroxyphenyl)ethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce substituents onto the aromatic ring.

Major Products Formed

    Oxidation: Formation of 4-acetylpyridine-3-carboxamide.

    Reduction: Formation of N-[1-(4-aminophenyl)ethyl]pyridine-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-[1-(4-hydroxyphenyl)ethyl]pyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[1-(4-hydroxyphenyl)ethyl]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The hydroxyphenyl group can also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide
  • N-[1-(4-hydroxyphenyl)ethyl]pyridine-4-carboxamide
  • N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide

Uniqueness

N-[1-(4-hydroxyphenyl)ethyl]pyridine-3-carboxamide is unique due to the specific positioning of the hydroxyphenyl and carboxamide groups, which can influence its reactivity and binding properties. This unique structure can result in distinct biological activities and applications compared to its analogs.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-[1-(4-hydroxyphenyl)ethyl]pyridine-3-carboxamide

InChI

InChI=1S/C14H14N2O2/c1-10(11-4-6-13(17)7-5-11)16-14(18)12-3-2-8-15-9-12/h2-10,17H,1H3,(H,16,18)

InChI Key

PEHOGPOHBDJGKN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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